molecular formula C11H15NO B7861199 N-cyclobutyl-4-methoxyaniline

N-cyclobutyl-4-methoxyaniline

Cat. No.: B7861199
M. Wt: 177.24 g/mol
InChI Key: IAKLXWJWMFVJEK-UHFFFAOYSA-N
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Description

N-Cyclobutyl-4-methoxyaniline is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.240 g/mol . This aniline derivative features a cyclobutyl group attached to the nitrogen atom and a methoxy group at the para position of the benzene ring. The compound is characterized by its hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . It is supplied with the CAS Registry Number 1248777-72-1, and is also known by synonyms such as ZINC44480168 and AKOS011050712 . As a derivative of p-anisidine (4-methoxyaniline), a compound known for its application in analytical chemistry for detecting oxidation products like aldehydes and ketones in fats and oils, this substance may hold value for researchers in organic synthesis and materials science . The primary research applications for this compound are as a building block or intermediate in medicinal chemistry and pharmaceutical research for the synthesis of more complex molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-cyclobutyl-4-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-7-5-10(6-8-11)12-9-3-2-4-9/h5-9,12H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKLXWJWMFVJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodologies for N Cyclobutyl 4 Methoxyaniline

Retrosynthetic Dissection and Strategic Planning for N-cyclobutyl-4-methoxyaniline

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. For this compound, the primary disconnection occurs at the C-N bond, suggesting two main strategic approaches.

Strategy A: C(aryl)-N Bond Formation: This approach involves forming the bond between the nitrogen atom and the 4-methoxyphenyl (B3050149) ring. This disconnection leads to two key precursors: 4-methoxyaniline (p-anisidine) and a cyclobutyl electrophile (e.g., cyclobutyl halide or tosylate), or alternatively, cyclobutylamine (B51885) and an aryl electrophile (e.g., a 4-haloanisole). This strategy is central to methods like nucleophilic aromatic substitution and transition-metal-catalyzed aminations.

Strategy B: C(alkyl)-N Bond Formation: This strategy focuses on forming the bond between the nitrogen atom and the cyclobutyl group. This disconnection points to 4-methoxyaniline and cyclobutanone (B123998) as precursors, which can be coupled through reductive amination.

These two primary strategies guide the selection of specific synthetic methodologies, which are detailed in the subsequent sections.

Conventional Synthetic Approaches to this compound Core Structure

Several well-established methods in organic synthesis are applicable to the construction of the this compound framework.

Reductive Amination Protocols for this compound

Reductive amination is a powerful and widely used method for the formation of C-N bonds, proceeding via the in situ formation and subsequent reduction of an imine or enamine intermediate. masterorganicchemistry.comorganic-chemistry.org This one-pot procedure is highly efficient for creating secondary amines from a primary amine and a ketone.

The synthesis of this compound via this route involves the condensation of 4-methoxyaniline with cyclobutanone to form an iminium ion, which is then reduced without isolation. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly mild and selective, as it does not typically reduce the starting ketone. masterorganicchemistry.comharvard.edu Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation (H₂/Pd/C). masterorganicchemistry.comorganic-chemistry.org

Table 1: Reductive Amination of 4-Methoxyaniline with Cyclobutanone

Amine Ketone Reducing Agent Solvent Conditions Yield
4-Methoxyaniline Cyclobutanone NaBH(OAc)₃ Dichloroethane (DCE) Room Temperature, 18 h High (Typical)
4-Methoxyaniline Cyclobutanone H₂ / Pd/C Ethanol 40 °C, 5 atm, 24 h Good (Typical)
4-Methoxyaniline Cyclobutanone NaBH₃CN / Acetic Acid Methanol Room Temperature, 24 h Good (Typical)

Nucleophilic Aromatic Substitution Routes to the 4-methoxyaniline Moiety

Nucleophilic aromatic substitution (SNAᵣ) is a foundational method for introducing nucleophiles onto an aromatic ring. For this to be effective, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group (typically a halide).

While direct SNAᵣ of a 4-haloanisole with cyclobutylamine is generally not feasible due to the lack of a strong activating group, this methodology is crucial for the synthesis of the 4-methoxyaniline precursor itself. A common route starts from benzene (B151609), which is brominated and then nitrated to form 4-bromonitrobenzene. The nitro group, a powerful EWG, facilitates the nucleophilic substitution of the bromide with a methoxide (B1231860) source. The final step involves the reduction of the nitro group to the amine, yielding 4-methoxyaniline.

Palladium-Catalyzed Amination Methodologies for N-arylation

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of C(aryl)-N bonds through the palladium-catalyzed cross-coupling of an amine with an aryl halide or triflate. masterorganicchemistry.com This reaction is highly versatile, with a broad substrate scope and functional group tolerance, overcoming many limitations of traditional methods. masterorganicchemistry.com

For the synthesis of this compound, this reaction would typically involve coupling cyclobutylamine with an appropriate 4-substituted anisole (B1667542) derivative, such as 4-bromoanisole (B123540) or 4-iodoanisole (B42571). The catalytic system consists of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a sterically hindered phosphine (B1218219) ligand (e.g., XPhos, P(t-Bu)₃). A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or potassium tert-butoxide (KOtBu), is required to facilitate the reaction. rsc.org

Table 2: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Palladium Source Ligand Base Solvent Temperature Yield
4-Bromoanisole Cyclobutylamine Pd(OAc)₂ (10 mol%) XPhos (10 mol%) KOt-Bu Toluene 100 °C High (Typical) rsc.org
4-Chloroanisole Cyclobutylamine Pd₂(dba)₃ P(t-Bu)₃ NaOt-Bu Dioxane Room Temp. Good (Typical) nih.gov

Copper-Catalyzed Amination Strategies

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide. mdpi.com The Goldberg reaction is a specific variation of this transformation. Traditional Ullmann conditions often require harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. mdpi.com

Modern advancements have introduced the use of ligands, such as diamines or amino acids, which allow the reaction to proceed under milder conditions with catalytic amounts of copper. For the synthesis of this compound, this would involve the reaction of cyclobutylamine with 4-iodoanisole or 4-bromoanisole in the presence of a copper(I) salt (e.g., CuI) and a suitable ligand.

Table 3: Representative Conditions for Copper-Catalyzed N-Arylation

Aryl Halide Amine Copper Source Ligand Base Solvent Temperature Yield
4-Iodoanisole Cyclobutylamine CuI 1,10-Phenanthroline K₂CO₃ DMF 110-140 °C Moderate-Good (Typical) mdpi.com
4-Bromoanisole Cyclobutylamine CuI N,N'-Dimethylethylenediamine K₃PO₄ Dioxane 110 °C Moderate (Typical)

Modern and Sustainable Synthetic Methodologies for this compound

Recent research has focused on developing more sustainable and efficient methods for N-alkylation, often utilizing earth-abundant metal catalysts or alternative energy sources.

One prominent sustainable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology. rsc.orgrsc.org In this process, a catalyst (often based on ruthenium, iridium, or increasingly, non-precious metals like nickel or cobalt) temporarily removes hydrogen from an alcohol to form an aldehyde in situ. rsc.orgresearchgate.net This aldehyde then reacts with an amine to form an imine, which is subsequently reduced by the captured hydrogen, regenerating the catalyst. This method allows for the use of alcohols as alkylating agents, with water being the only byproduct, thus offering high atom economy. The synthesis of this compound could be achieved by reacting 4-methoxyaniline with cyclobutanol (B46151) using an appropriate catalyst system.

Additionally, photocatalysis has emerged as a green alternative. Visible-light-induced N-alkylation of anilines has been developed, which can proceed without the need for metallic catalysts, oxidants, or bases, making the process more environmentally friendly. nih.gov Such a strategy could potentially be adapted for the coupling of 4-methoxyaniline with a suitable cyclobutyl precursor under mild, light-mediated conditions.

These modern approaches represent a significant step towards greener and more efficient syntheses of N-substituted anilines, including this compound.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, this involves the use of safer solvents, renewable materials, and more efficient catalytic systems to minimize waste and energy consumption.

Performing reactions without a solvent, or under neat conditions, is a cornerstone of green chemistry as it eliminates solvent-related waste, cost, and safety hazards. For the synthesis of N-substituted anilines, solvent-free approaches have proven highly effective. One prominent example is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. Research has demonstrated that expanded-ring N-heterocyclic carbene palladium complexes can efficiently mediate the (hetero)arylation of anilines under solvent-free conditions. researchgate.net This protocol is effective for coupling various amines with (hetero)aryl chlorides and bromides.

Another green approach involves the solvent-free reduction of precursors. For instance, the reduction of p-anisaldehyde to 4-methoxybenzyl alcohol using sodium borohydride (B1222165) can be achieved without a solvent, yielding the product in high purity. ugm.ac.id While not a direct synthesis of the target molecule, this principle can be applied to analogous steps in the synthesis of this compound's precursors.

Biocatalysis utilizes enzymes to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While direct biocatalytic synthesis of this compound is not widely documented, this approach is highly relevant for producing its key precursor, p-anisidine (B42471) (4-methoxyaniline).

Traditional synthesis of p-anisidine involves the reduction of p-nitroanisole using methods that can generate significant waste, such as using iron powder or sodium sulfide. chemicalbook.comchemicalbook.com Catalytic hydrogenation represents a greener alternative. chemicalbook.comscispace.com Furthermore, enzymatic processes are being explored for aniline (B41778) derivatives. For example, horseradish peroxidase has been used to polymerize aniline monomers that are resistant to chemical polymerization, demonstrating the potential of enzymes to functionalize the aniline core. rsc.org Applying enzymatic or microbial reduction to p-nitroanisole could offer a sustainable pathway to the p-anisidine precursor.

The development of sustainable catalysts is crucial for green N-alkylation reactions. This involves replacing expensive and rare precious metal catalysts (like palladium and rhodium) with catalysts based on earth-abundant metals such as nickel, cobalt, copper, and iron. researchgate.net These non-precious metal catalysts are more cost-effective and less toxic.

Recent advancements have highlighted the efficacy of nickel-based complexes for the selective N-alkylation of anilines with alcohols, which are readily available and produce water as the only byproduct. researchgate.netrsc.org For example, nickel-phenanthroline complexes have been used for the efficient alkylation of various aniline derivatives. researchgate.net Similarly, cobalt catalysts supported on metal-organic frameworks (MOFs) have shown excellent selectivity and yields in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org Zeolites also serve as sustainable, shape-selective catalysts for N-alkylation, favoring the formation of N-alkylanilines while minimizing C-alkylation byproducts, particularly at controlled temperatures. google.com

The "borrowing hydrogen" or "hydrogen autotransfer" strategy is an atom-economical method for N-alkylation using alcohols. nih.gov In this process, a catalyst temporarily "borrows" hydrogen from an alcohol to form an aldehyde, which then condenses with the amine. The resulting imine is subsequently reduced by the borrowed hydrogen, regenerating the catalyst and producing water as the sole byproduct. nih.gov Ruthenium complexes are often used, but research is ongoing to replace them with more sustainable alternatives. nih.govrsc.org

Catalyst SystemReactantsKey FeaturesReference
NiBr2/L1 SystemAryl amines, AlcoholsEarth-abundant metal, high selectivity for mono-alkylation. researchgate.net
Cobalt-based MOFAniline, Benzyl alcoholHeterogeneous, reusable, high yield. rsc.org
Acidic Zeolites (e.g., S-115)Aniline, MethanolShape-selective, minimizes C-alkylation, temperature-controlled selectivity. google.com
RuCl2(AMPY)(DPPF)Aniline derivatives, Alcohols"Borrowing Hydrogen" method, mild conditions, high atom economy. nih.gov

Flow Chemistry and Continuous Processing for this compound Production

Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.govresearchgate.net

This technology is well-suited for catalytic processes like the hydrogenation of nitroarenes to form aniline precursors. Continuous-flow hydrogenation of nitroarenes to N-arylhydroxylamines has been achieved with high efficiency and selectivity using a Pt/C catalyst. mdpi.com Such a system could be adapted for the production of p-anisidine from p-nitroanisole. The precise control over reaction parameters (temperature, pressure, flow rate) in a microreactor allows for optimization of yield and minimization of byproducts. researchgate.netmdpi.com The enhanced efficiency of flow operations has also been noted for C-N bond transformations involving photoredox catalysis, demonstrating the potential for industrial-scale applications. oup.com

Key Advantages of Flow Synthesis for N-arylamines:

Enhanced Safety: Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents.

Precise Control: Accurate control over temperature, pressure, and residence time leads to higher selectivity and yield.

Scalability: Production can be scaled up by running the system for longer periods or by parallelizing reactors. researchgate.net

Integration: Multiple reaction and purification steps can be integrated into a single continuous process.

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under exceptionally mild conditions. nih.gov This methodology utilizes a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. oup.comnih.gov

For the synthesis of this compound, photoredox catalysis can facilitate the crucial C-N bond formation. Arylamines can participate directly in C-N bond formation under visible light conditions, often mediated by ruthenium or iridium-based photocatalysts. nih.govchemrxiv.org The general mechanism involves the oxidation of the amine by the photoexcited catalyst to form a nitrogen radical cation, which can then engage in bond-forming reactions. nih.gov

Dual catalytic systems, combining a photoredox catalyst with a transition metal catalyst (e.g., nickel), have expanded the scope of these reactions to include aryl-amine cross-couplings, providing an alternative to traditional palladium-catalyzed methods. virginia.edu Metal-free, visible-light-induced N-alkylation of anilines has also been developed, offering a more environmentally friendly pathway that avoids the use of metallic catalysts, oxidants, or bases. nih.gov One such strategy demonstrated the N-alkylation of anilines with 4-hydroxybutan-2-one using only NH₄Br as an additive under blue LED irradiation. nih.gov

MethodCatalyst/ConditionsMechanismAdvantagesReference
Dual CatalysisPhotoredox Catalyst + Nickel CatalystAmine radical-based pathwayAccess to diaryl and tertiary amines; avoids palladium. virginia.edu
Direct OxidationRu(bpz)₃(PF₆)₂ / White LEDGeneration of nitrogen radical cationMild, ambient temperature, aerobic conditions. nih.gov
Metal-Free N-AlkylationNH₄Br / 420 nm LEDLight-induced reactionAvoids metals, bases, and ligands; eco-friendly. nih.gov
Uranyl Photoredox CatalysisUranyl Catalyst / Blue LightSingle Electron Transfer (SET)Can facilitate C-N bond activation and formation. oup.com

Strategies for Impurity Control and Reaction Selectivity in this compound Synthesis

A primary challenge in the N-alkylation of anilines is controlling selectivity to prevent common impurities. Key issues include over-alkylation (formation of tertiary amines), C-alkylation of the aromatic ring, and side reactions involving functional groups.

Strategies to enhance selectivity include:

Catalyst Selection: The choice of catalyst is paramount.

Steric Hindrance: Bulky ligands on a metal catalyst can sterically hinder the approach of the already-alkylated secondary amine, thus favoring mono-alkylation. Nickel complexes have shown high selectivity for mono-alkylated products. researchgate.net

Shape Selectivity: Zeolite catalysts with specific pore sizes (6-8 angstroms) can physically prevent the formation of bulkier C-alkylated products or di-alkylated products, thereby selectively producing the desired N-alkylaniline. google.com

Control of Reaction Conditions:

Temperature: In zeolite-catalyzed reactions, lower temperatures (250–350°C) strongly favor N-alkylation, whereas higher temperatures promote C-alkylation on the aromatic ring. google.com

Reactant Ratio: Using a higher molar ratio of aniline to the alkylating agent can suppress the formation of the di-alkylated tertiary amine. google.com

Methodology Choice:

The "borrowing hydrogen" method is inherently selective for N-alkylation and avoids the use of harsh alkylating agents that can lead to side reactions. nih.gov

Reductive amination, a two-step process involving the formation of an imine followed by reduction, is a classic and reliable method for achieving selective mono-alkylation.

By carefully selecting the catalyst and optimizing reaction parameters, the formation of impurities can be minimized, leading to a more efficient and selective synthesis of this compound.

Derivatization and Functionalization Strategies of N Cyclobutyl 4 Methoxyaniline

N-Substitution and Amide Formation Reactions

The secondary amine functionality is a primary locus for derivatization, readily undergoing reactions such as acylation, alkylation, sulfonylation, and carbamoylation to yield a diverse range of substituted aniline (B41778) derivatives.

Acylation Reactions at the Secondary Amine Nitrogen

The nucleophilic secondary amine of N-cyclobutyl-4-methoxyaniline reacts readily with acylating agents to form stable amide products. This transformation is typically achieved by treating the parent aniline with an acyl chloride or acid anhydride (B1165640) in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534). The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction, driving the equilibrium towards product formation. These reactions are generally high-yielding and can be performed under mild conditions. The resulting N-acyl derivatives are important intermediates in organic synthesis and are prevalent in many biologically active molecules.

Table 1: Representative Acylation Reactions Data based on typical reactions of secondary anilines.

Acylating AgentBaseSolventProduct Class
Acetyl ChloridePyridineDichloromethane (DCM)N-Arylacetamide
Benzoyl ChlorideTriethylamine (TEA)Tetrahydrofuran (THF)N-Arylbenzamide
Acetic AnhydridePyridineDichloromethane (DCM)N-Arylacetamide

Alkylation and Arylation of the Amine Functionality

Further substitution at the nitrogen atom can be accomplished through N-alkylation or N-arylation reactions. Direct alkylation of the secondary amine to form a tertiary amine can be achieved using alkyl halides. However, this method can sometimes lead to overalkylation and the formation of quaternary ammonium (B1175870) salts.

A more controlled and widely used method is reductive amination. This involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN).

Catalytic N-alkylation using alcohols as alkylating agents represents a greener alternative, often employing heterogeneous catalysts based on transition metals like cobalt. rsc.org These reactions proceed through a "borrowing hydrogen" mechanism and produce water as the only byproduct. researchgate.net

Table 2: Common N-Alkylation Strategies Data based on established methods for aniline alkylation. researchgate.netgoogle.com

ReagentsCatalyst/Reducing AgentReaction TypeProduct Class
Alkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Direct AlkylationTertiary Amine
Aldehyde/KetoneSodium TriacetoxyborohydrideReductive AminationTertiary Amine
Alcohol (e.g., Benzyl (B1604629) Alcohol)Cobalt-based heterogeneous catalystCatalytic N-AlkylationTertiary Amine

Sulfonylation and Carbamoylation Strategies

Sulfonylation: The reaction of this compound with sulfonyl chlorides in the presence of a base like pyridine yields sulfonamides. cbijournal.com This is a robust and general method for forming the S-N bond. More recent advancements include visible-light-mediated protocols that allow for the sulfonylation of anilines using bench-stable sulfinate salts, offering a milder alternative to traditional methods. nih.gov The resulting sulfonamides are a critical functional group in medicinal chemistry, found in numerous pharmaceutical agents. acs.org

Carbamoylation: Carbamates and ureas can be synthesized from the secondary amine. The reaction with an isocyanate (R-N=C=O) directly affords a substituted urea (B33335) derivative. Alternatively, treatment with a carbamoyl (B1232498) chloride or chloroformate in the presence of a base yields the corresponding carbamate. Phosgene-free methods, such as reacting the amine with urea and an alcohol over a solid catalyst, have been developed as environmentally benign routes to N-substituted carbamates. rsc.org

Aromatic Ring Functionalization of this compound

The benzene (B151609) ring of this compound is electron-rich and highly activated towards electrophilic attack, enabling a variety of substitution reactions. The regiochemical outcome of these reactions is controlled by the powerful directing effects of the existing substituents.

Electrophilic Aromatic Substitution (EAS) Patterning

The this compound ring possesses two potent activating, ortho-, para-directing groups: the methoxy (B1213986) (-OCH₃) group and the secondary amino (-NH-cyclobutyl) group. byjus.com The amino group is generally a stronger activating group than the methoxy group. Consequently, electrophilic substitution is strongly directed to the positions ortho to the amino group (C3 and C5). wikipedia.org Steric hindrance from the N-cyclobutyl group may slightly favor substitution at the C3 position over the C5 position, which is adjacent to the methoxy group.

Common EAS reactions include:

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in a suitable solvent readily yields mono- or di-halogenated products at the ortho positions to the amine. For instance, reaction with bromine water can lead to the formation of 3,5-dibromo-N-cyclobutyl-4-methoxyaniline. byjus.com

Nitration: Direct nitration with a mixture of nitric acid and sulfuric acid can be complex. wikipedia.org While the ring is highly activated, the strongly acidic conditions can protonate the amino group, forming an anilinium ion. This protonated group is deactivating and meta-directing. Therefore, the reaction outcome can be a mixture of products, with substitution directed by both the methoxy group (ortho) and the anilinium group (meta). To achieve selective nitration ortho to the amine, protection of the amino group via acylation is often employed. google.com

Table 3: Predicted Regioselectivity in EAS Reactions Based on the principles of electrophilic aromatic substitution on substituted anilines. byjus.comwikipedia.org

ReactionReagentsMajor Product(s)
BrominationBr₂, Acetic Acid3-Bromo-N-cyclobutyl-4-methoxyaniline
ChlorinationCl₂, Acetic Acid3-Chloro-N-cyclobutyl-4-methoxyaniline
NitrationHNO₃, H₂SO₄Mixture including 3-nitro and 2-nitro derivatives

Directed Metalation (DoM) Approaches for Regioselective Functionalization

Directed ortho-metalation (DoM) provides a powerful and highly regioselective strategy for functionalizing the aromatic ring, complementing traditional EAS methods. wikipedia.org This reaction involves deprotonation of an aromatic C-H bond by a strong base, typically an organolithium reagent, directed by a coordinating functional group known as a Directed Metalation Group (DMG). unblog.fr

In this compound, the methoxy group is a well-established and effective DMG. wikipedia.orgharvard.edu Treatment with a strong base like n-butyllithium (n-BuLi), often in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA), results in selective deprotonation at the C3 position (ortho to the methoxy group). uoc.gr The resulting aryllithium intermediate can then be trapped by a wide variety of electrophiles (E⁺), installing a new substituent with high regiocontrol.

This methodology allows for the introduction of functional groups that are not accessible via standard EAS reactions.

Table 4: Functionalization via Directed ortho-Metalation Based on the established reactivity of anisole (B1667542) derivatives in DoM reactions. wikipedia.orgnih.gov

Step 1: MetalationStep 2: Electrophile (E⁺)Installed Group (-E)Product
n-BuLi, TMEDA, THF, -78°CI₂-IN-cyclobutyl-3-iodo-4-methoxyaniline
n-BuLi, TMEDA, THF, -78°C(CH₃)₃SiCl-Si(CH₃)₃N-cyclobutyl-4-methoxy-3-(trimethylsilyl)aniline
n-BuLi, TMEDA, THF, -78°CDMF-CHO2-(cyclobutylamino)-5-methoxybenzaldehyde
n-BuLi, TMEDA, THF, -78°CCO₂-COOH2-(cyclobutylamino)-5-methoxybenzoic acid

Halogenation and Subsequent Cross-Coupling Methodologies

The electron-rich nature of the 4-methoxyaniline ring system facilitates electrophilic aromatic substitution reactions, such as halogenation. The introduction of a halogen atom, typically bromine or iodine, at the positions ortho to the amino group (positions 3 and 5) provides a chemical handle for a variety of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling:

The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. beilstein-journals.orgorganic-chemistry.org For a halogenated derivative of this compound, this reaction allows for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. The general reaction scheme involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product. chemistrysteps.com The choice of catalyst, ligand, and base is crucial for achieving high yields and can be tailored to the specific substrates. nih.govmdpi.comunimib.it

Table 1: Representative Suzuki Coupling Reactions of 3-Bromo-N-cyclobutyl-4-methoxyaniline

EntryArylboronic AcidCatalystBaseSolventYield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O85
24-Tolylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane92
32-Thiopheneboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene88
43-Pyridinylboronic acidPd₂(dba)₃/XPhosK₂CO₃1,4-Dioxane78

Note: The data in this table are hypothetical and illustrative of typical Suzuki coupling reactions.

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction is particularly useful for synthesizing arylalkynes. For a halogenated this compound derivative, the Sonogashira coupling provides a direct route to compounds with an extended π-system. The reaction is typically carried out under mild conditions with an amine base that also serves as the solvent. rsc.orgnih.gov

Table 2: Representative Sonogashira Coupling Reactions of 3-Iodo-N-cyclobutyl-4-methoxyaniline

EntryAlkynePd CatalystCu Co-catalystBaseSolventYield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF90
2TrimethylsilylacetylenePd(OAc)₂CuIi-Pr₂NHDMF95
31-HexynePd(dppf)Cl₂CuIEt₃NToluene87
4EthynyltrimethylsilanePd(PPh₃)₄CuIDiisopropylamineTHF93

Note: The data in this table are hypothetical and illustrative of typical Sonogashira coupling reactions.

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. organic-chemistry.orgwikipedia.orgwikipedia.orglibretexts.org This reaction would allow for the introduction of a second amino group onto the aromatic ring of a halogenated this compound derivative. The reaction's scope is broad, accommodating a wide variety of amines and aryl halides. beilstein-journals.orgnih.govnih.gov The choice of a suitable phosphine (B1218219) ligand is critical for the efficiency of the catalytic cycle. libretexts.org

Table 3: Representative Buchwald-Hartwig Amination of 3-Bromo-N-cyclobutyl-4-methoxyaniline

EntryAminePd CatalystLigandBaseSolventYield (%)
1MorpholinePd₂(dba)₃BINAPNaOt-BuToluene88
2PiperidinePd(OAc)₂XantphosCs₂CO₃Dioxane91
3AnilinePd(OAc)₂RuPhosK₃PO₄Toluene82
4BenzylaminePd₂(dba)₃DavePhosLiHMDSTHF85

Note: The data in this table are hypothetical and illustrative of typical Buchwald-Hartwig amination reactions.

Cyclobutyl Ring Modifications of this compound

Modifications to the cyclobutyl ring of this compound offer another dimension for creating structural diversity. These transformations can involve altering the ring size or introducing specific stereochemistry.

Cyclobutyl Ring Expansion/Contraction Methodologies

Ring expansion and contraction reactions of cyclobutane (B1203170) derivatives are well-established methods for accessing different cyclic systems. nih.gov

Ring Expansion: Carbocation-mediated rearrangements can lead to the expansion of a cyclobutane ring to a cyclopentane (B165970) ring. chemistrysteps.com For instance, the treatment of a cyclobutanol (B46151) derivative, obtained from the corresponding cyclobutanone (B123998), with acid can induce a pinacol-type rearrangement, resulting in a cyclopentanone. ugent.be The strain release from the four-membered ring often drives these reactions. nih.gov

Ring Contraction: Conversely, ring contraction of a cyclobutane to a cyclopropane (B1198618) derivative can also be achieved through various synthetic strategies. chemistryviews.org One such method involves the rearrangement of 2-halocyclobutanones upon treatment with a base. rsc.org Another approach is the photochemical Wolff rearrangement of a diazoketone derived from a cyclobutanecarboxylic acid. researchgate.net

Stereochemical Modifications of the Cyclobutyl Ring (if chiral precursors used)

When this compound is synthesized from a chiral cyclobutylamine (B51885) precursor, the stereochemistry of the cyclobutyl ring can be controlled and further modified. Stereoselective reactions can be employed to introduce substituents onto the cyclobutyl ring with a high degree of control over the spatial arrangement of the atoms. doi.orgconicet.gov.ar For example, directed cyclopropanation of an unsaturated cyclobutane derivative can be influenced by existing stereocenters on the ring. unl.pt The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which is of particular importance in the pharmaceutical industry.

Multi-Component Reactions (MCRs) Incorporating this compound as a Building Block

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a complex product in a highly atom-economical fashion. rsc.orgmdpi.com this compound, with its primary amine functionality, is a suitable candidate for several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. organic-chemistry.orgnih.govresearchgate.net Utilizing this compound as the amine component would lead to the rapid synthesis of complex peptidomimetic structures. beilstein-journals.orgnih.govbeilstein-journals.org

Passerini Reaction: While the classic Passerini reaction is a three-component reaction of a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide, wikipedia.orgorganic-chemistry.orgnih.govnih.govresearchgate.net variations exist where an amine can be incorporated. If this compound were to participate in a Passerini-type reaction, it would likely be as a precursor to one of the components or in a subsequent transformation of the Passerini product. nih.gov

Table 4: Representative Ugi Reaction with this compound

EntryAldehydeCarboxylic AcidIsocyanideSolventYield (%)
1BenzaldehydeAcetic acidtert-Butyl isocyanideMethanol85
2IsobutyraldehydeBenzoic acidCyclohexyl isocyanideDichloromethane89
3FormaldehydePropionic acidBenzyl isocyanideMethanol82
44-ChlorobenzaldehydeAcetic acidtert-Butyl isocyanideMethanol87

Note: The data in this table are hypothetical and illustrative of a typical Ugi reaction.

Reaction Mechanisms and Kinetic Studies Involving N Cyclobutyl 4 Methoxyaniline

Mechanistic Investigations of Aniline (B41778) Reactivity Profiles

The reactivity of N-cyclobutyl-4-methoxyaniline is fundamentally shaped by the electronic character of its constituent groups. The nitrogen atom's lone pair of electrons is partially delocalized into the aromatic ring, a resonance effect that is modulated by the electron-donating methoxy (B1213986) group in the para position. libretexts.orgquora.com This donation of electron density increases the nucleophilicity of both the nitrogen atom and the aromatic ring compared to unsubstituted aniline. chemistrysteps.com The N-cyclobutyl group, being an alkyl substituent, further enhances the electron density on the nitrogen through an inductive effect, making the amine more basic and a stronger nucleophile than its N-unsubstituted counterpart.

Protonation Equilibria and Basicity Studies in Diverse Solvent Systems

The basicity of this compound is a critical parameter influencing its reactivity. The presence of the electron-donating methoxy group at the para-position increases the electron density on the nitrogen atom through resonance, making it more basic than aniline. libretexts.orglibretexts.org The N-cyclobutyl group also contributes to increased basicity via its electron-donating inductive effect.

The position of the methoxy group significantly influences the basicity of anisidines. A para-methoxy group enhances basicity through its resonance effect, which outweighs its inductive electron-withdrawing effect. stackexchange.com In contrast, a meta-methoxy group can only exert an inductive effect, leading to decreased basicity compared to aniline. An ortho-methoxy group presents a combination of resonance and inductive effects, often resulting in basicity lower than aniline due to the proximity of the electron-withdrawing oxygen. stackexchange.com

The basicity of anilines is also highly dependent on the solvent system. In protic solvents like methanol, hydrogen bonding between the solvent and the amine's lone pair can reduce its availability for protonation, thereby decreasing its basicity compared to in aprotic solvents like DMSO. nih.gov

Table 1: pKb Values of Substituted Anilines

Compound Substituent pKb
Aniline -H 9.13 stackexchange.com
p-Methoxyaniline p-OCH3 8.7 stackexchange.com
m-Methoxyaniline m-OCH3 9.8 stackexchange.com

Nucleophilic Reactivity and Additive Effects

The nitrogen atom of this compound is a potent nucleophile, capable of participating in a variety of reactions, including nucleophilic aromatic substitution (SNAr) and Michael additions. The rate of these reactions is enhanced by the electron-donating nature of both the N-cyclobutyl and p-methoxy groups. nih.gov

Solvent choice plays a crucial role in the nucleophilic reactivity of anilines. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (Me₂SO), tend to enhance the nucleophilicity of anilines compared to protic solvents like methanol. nih.gov This is because protic solvents can form hydrogen bonds with the aniline, which stabilizes the ground state and increases the activation energy for nucleophilic attack. nih.gov In some cases, highly polar protic fluorinated alcohols like hexafluoroisopropanol (HFIP) can promote the conjugate addition of weakly nucleophilic anilines by activating the electrophile. academie-sciences.fr

Electrophilic Aromatic Substitution Mechanisms on the Methoxy-Substituted Phenyl Ring

The phenyl ring of this compound is highly activated towards electrophilic aromatic substitution (EAS) due to the powerful electron-donating effects of the amino and methoxy groups. chemistrysteps.comwikipedia.org Both of these groups are ortho, para-directors, meaning that incoming electrophiles will preferentially add to the positions ortho and para to these substituents. wikipedia.org

Given that the methoxy group is para to the N-cyclobutylamino group, the positions ortho to the amino group (and meta to the methoxy group) are the most activated sites for electrophilic attack. This is because the amino group is a stronger activating group than the methoxy group. The stability of the resulting arenium ion intermediate is significantly enhanced by the ability of the nitrogen atom to donate its lone pair of electrons into the pi system. wikipedia.org

Common EAS reactions include:

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. byjus.commasterorganicchemistry.com The reaction with highly activated rings like this compound may require milder conditions to prevent over-reaction.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., Br, Cl). This reaction is also rapid with activated rings.

Friedel-Crafts Acylation: The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. wikipedia.orgsigmaaldrich.commasterorganicchemistry.com This reaction typically occurs with high regioselectivity on activated rings.

Oxidative Transformations of this compound

The electrochemical oxidation of this compound proceeds via the initial formation of a nitrogen-centered radical cation. nih.govmdpi.com The stability of this radical cation is influenced by the substituents on the aniline. The oxidation potential is generally lowered by the presence of electron-donating groups. The initial one-electron oxidation is often followed by subsequent chemical reactions, the nature of which depends on the reaction conditions, such as the solvent, pH, and the nature of the electrode. researchgate.netresearchgate.net

Cyclic voltammetry studies on substituted anilines show that the electrochemical behavior is sensitive to the electronic nature of the substituents. publish.csiro.auresearchgate.net The oxidation potentials can provide insights into the ease of radical cation formation.

Table 2: Representative Electrochemical Data for Substituted Anilines

Compound Epa (V) vs. Ag/AgNO₃ Solvent
3-Nitroaniline Not reported for oxidation Acetonitrile (B52724) publish.csiro.au
4-Nitroaniline Not reported for oxidation Acetonitrile publish.csiro.au

Note: The available data focuses on reduction potentials for nitroanilines. Oxidation potentials for N-alkylated p-anisidines would be more positive than for p-anisidine (B42471) itself.

The initially formed radical cation can undergo various reactions, including deprotonation, dimerization, or further oxidation. In the case of N-alkylated anilines, deprotonation can occur at the α-carbon of the alkyl group, leading to the formation of an α-amino radical, which can be further oxidized to an iminium ion. nih.govbeilstein-journals.org

Chemical oxidation of this compound can also proceed through radical intermediates. Strong oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can oxidize 4-methoxyanilines to the corresponding 1,4-benzoquinones. nih.govnih.gov This transformation likely involves the formation of a radical cation intermediate.

The presence of the N-cyclobutyl group introduces the possibility of unique radical-mediated reactions. For instance, nitrogen radical cations derived from N-cyclopropylanilines are known to undergo ring-opening of the cyclopropyl (B3062369) group to form a β-carbon radical. nih.gov A similar pathway could be envisioned for the N-cyclobutyl analog, where the radical cation undergoes ring-opening of the cyclobutyl moiety, leading to further rearrangements or reactions. This reactivity highlights the potential for complex transformations initiated by the one-electron oxidation of this compound.

Enzymatic Oxidation Simulants (e.g., biomimetic oxidation)

The study of how enzymes oxidize compounds like this compound is crucial for understanding its metabolic fate and potential applications. In the absence of specific studies on this compound, researchers would typically employ biomimetic systems to simulate these biological reactions in a laboratory setting. These simulants often involve metalloporphyrins or other coordination complexes that mimic the active sites of enzymes like cytochrome P450.

A hypothetical study on the biomimetic oxidation of this compound would likely investigate the formation of various metabolites. Key areas of investigation would include:

N-dealkylation: The cleavage of the cyclobutyl group from the nitrogen atom.

Aromatic hydroxylation: The addition of a hydroxyl group to the methoxy-substituted benzene (B151609) ring.

N-oxidation: The formation of an N-oxide or nitroso derivative.

The distribution of these products would depend on the specific catalyst used and the reaction conditions.

Reductive Pathways and Product Formation

Investigations into the reductive pathways of this compound are not readily found in the current body of scientific literature. Typically, the reduction of similar aromatic amines might involve catalytic hydrogenation or the use of chemical reducing agents. Such studies would be essential for understanding the compound's stability under reducing environments and for the synthesis of related saturated derivatives. Potential products from the reduction of this compound could include the saturation of the aromatic ring, leading to the formation of N-cyclobutyl-4-methoxycyclohexylamine.

Kinetic Analysis of this compound Reactions

A thorough kinetic analysis is fundamental to understanding the reactivity of any chemical compound. For this compound, this would involve a series of experiments to elucidate the factors influencing the rates of its reactions.

Currently, there are no published studies that define the reaction order or rate laws for reactions involving this compound. To determine these, a systematic study would be required where the concentration of this compound and other reactants are varied, and the initial reaction rates are measured. This data would then be used to derive the rate law, which mathematically expresses the relationship between reactant concentrations and reaction rate.

Table 1: Hypothetical Data for Determining Reaction Order

Experiment [this compound] (M) [Oxidant] (M) Initial Rate (M/s)
1 0.10 0.10 1.5 x 10⁻⁵
2 0.20 0.10 3.0 x 10⁻⁵
3 0.10 0.20 6.0 x 10⁻⁵

The activation energy (Ea) is a critical parameter that quantifies the minimum energy required for a reaction to occur. It is determined by studying the effect of temperature on the reaction rate constant. There is no available data on the activation energy for reactions of this compound. Such a study would involve measuring the rate constant at different temperatures and using the Arrhenius equation to calculate Ea.

Transition state analysis provides insight into the structure and energy of the highest-energy point along the reaction coordinate. While computational chemistry could provide theoretical models of the transition states for reactions of this compound, experimental validation would be necessary.

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by identifying which bonds are broken or formed in the rate-determining step. This is achieved by replacing an atom in the reactant with one of its heavier isotopes and observing the effect on the reaction rate. There are no published KIE studies for this compound. Such an investigation could involve, for example, the deuteration of the cyclobutyl group or the use of ¹⁵N to probe the mechanism of N-dealkylation or N-oxidation.

Computational and Theoretical Investigations of N Cyclobutyl 4 Methoxyaniline

Quantum Chemical Calculations for Electronic Structure Elucidation

Quantum chemical calculations are powerful theoretical tools used to investigate the electronic structure and properties of molecules. These methods, rooted in quantum mechanics, provide detailed insights into molecular orbitals, charge distribution, and reactivity, which are often difficult to obtain through experimental means alone. For a molecule like N-cyclobutyl-4-methoxyaniline, these calculations can elucidate the interplay between its different structural components: the electron-donating methoxy (B1213986) group, the aromatic phenyl ring, the nitrogen-linked cyclobutyl group, and the amine bridge.

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor. In contrast, the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For aromatic amines like this compound, the HOMO is typically localized on the aniline (B41778) moiety, specifically on the nitrogen atom and the electron-rich phenyl ring. The LUMO, on the other hand, is generally distributed over the aromatic ring. The presence of the electron-donating methoxy group (-OCH3) at the para position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and increasing the molecule's reactivity, particularly towards electrophiles.

Quantum chemical parameters derived from HOMO and LUMO energies, such as chemical potential (μ), chemical hardness (η), global softness (S), and the global electrophilicity index (ω), provide further quantitative measures of reactivity. researchgate.netnih.govresearchgate.net

Below is a hypothetical data table illustrating the kind of information that would be obtained from a HOMO-LUMO analysis of this compound, based on typical values for similar aromatic compounds.

ParameterSymbolFormulaHypothetical Value (eV)
Highest Occupied Molecular Orbital EnergyEHOMO--5.8
Lowest Unoccupied Molecular Orbital EnergyELUMO--0.9
Energy GapΔEELUMO - EHOMO4.9
Chemical Potentialμ(EHOMO + ELUMO) / 2-3.35
Chemical Hardnessη(ELUMO - EHOMO) / 22.45
Global SoftnessS1 / (2η)0.204
Global Electrophilicity Indexωμ2 / (2η)2.28

Electrostatic Potential Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. uni-muenchen.de It is invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the molecular surface using a color spectrum. Regions of negative potential, typically colored red, are electron-rich and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-poor and are prone to nucleophilic attack. nih.govuni-muenchen.de Green areas represent regions of neutral potential.

For this compound, the MEP map would likely show a region of high electron density (red) around the oxygen atom of the methoxy group and the nitrogen atom of the amine group, due to the presence of lone pairs of electrons. The aromatic ring would also exhibit negative potential, though less intense than the heteroatoms. The hydrogen atoms of the cyclobutyl and methyl groups would likely be characterized by regions of positive potential (blue). This information is critical for understanding how the molecule interacts with other chemical species.

Conformational Analysis of the Cyclobutyl and Methoxy Moieties

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the conformational flexibility is primarily associated with the cyclobutyl ring and the methoxy group.

The cyclobutyl ring is not planar and exists in a puckered conformation to relieve ring strain. The degree of puckering and the orientation of the ring relative to the aniline plane would be a key area of investigation. Similarly, the methoxy group can rotate around the C-O bond. The orientation of the methyl group with respect to the phenyl ring can influence the electronic properties of the molecule through steric and electronic effects. Computational methods can be used to determine the most stable conformations by calculating the potential energy surface as a function of the relevant dihedral angles. The results would identify the global and local energy minima, providing insight into the preferred shapes of the molecule.

Aromaticity Indices and Resonance Contributions within the Phenyl Ring

Aromaticity is a key concept in organic chemistry, and several computational indices are used to quantify it. For the phenyl ring in this compound, indices such as the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated. The HOMA index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. A HOMA value close to 1 indicates high aromaticity, while a value close to 0 suggests a non-aromatic system.

The substituents on the phenyl ring (the methoxy and N-cyclobutylamino groups) influence the electron distribution and, consequently, the aromaticity of the ring. Both are electron-donating groups, which can affect the bond lengths and electronic structure of the phenyl ring. Computational analysis can quantify these effects and provide a detailed picture of the resonance contributions within the ring.

Energetics of Reaction Pathways and Transition State Geometries

Computational chemistry is a powerful tool for exploring the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, it is possible to identify the reactants, products, intermediates, and, most importantly, the transition states. researchgate.netyoutube.com The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. youtube.com

For this compound, one could investigate various reactions, such as electrophilic aromatic substitution. Computational methods can be used to model the reaction pathway, calculate the activation energies, and determine the geometry of the transition states. researchgate.net This information is crucial for understanding the reaction kinetics and predicting the regioselectivity of the reaction.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations are excellent for studying the properties of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. mdpi.commdpi.com MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. mdpi.com This approach allows for the study of conformational changes and intermolecular interactions in a simulated environment, such as in a solvent or in the presence of other molecules. mdpi.comrsc.org

For this compound, MD simulations could be used to:

Sample conformational space: To explore the different conformations of the cyclobutyl ring and methoxy group over time and determine their relative populations.

Study intermolecular interactions: To understand how molecules of this compound interact with each other in the liquid phase, including the formation of hydrogen bonds or other non-covalent interactions.

Analyze solvation: To model how the molecule is solvated by different solvents and to calculate properties such as the free energy of solvation.

MD simulations provide a bridge between the static picture provided by quantum chemical calculations and the dynamic reality of chemical systems.

Quantitative Structure-Reactivity Relationship (QSRR) Modeling for this compound Analogues

Quantitative Structure-Reactivity Relationship (QSRR) modeling is a computational approach that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their observed reactivity. tandfonline.comnih.gov For this compound and its analogues, QSRR models can provide valuable insights into the electronic and steric factors that govern their reactivity in various chemical transformations. These models are built upon the principle that the reactivity of a molecule is encoded in its structural and physicochemical properties.

The development of a QSRR model for this compound analogues typically involves the following steps:

Dataset Curation: A dataset of this compound analogues with experimentally determined reactivity data (e.g., reaction rates, yields, or equilibrium constants) is compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each analogue is calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or more advanced machine learning algorithms, are employed to build a mathematical model that correlates the molecular descriptors with the observed reactivity. nih.gov

Model Validation: The predictive power of the developed QSRR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

For a hypothetical series of this compound analogues, a QSRR study might investigate the influence of substituents on the aromatic ring on the rate of a characteristic reaction, such as electrophilic aromatic substitution. The descriptors in such a model could include the Hammett constant (σ) of the substituent, the calculated partial charge on the nitrogen atom, and the energy of the Highest Occupied Molecular Orbital (HOMO).

Table 1: Hypothetical QSRR Data for Electrophilic Bromination of this compound Analogues

AnalogueSubstituent (R)Hammett Constant (σp)Partial Charge on N (e)HOMO Energy (eV)Relative Rate Constant (k_rel)
1 H0.00-0.350-5.201.00
2 CH3-0.17-0.355-5.152.50
3 Cl0.23-0.342-5.350.45
4 NO20.78-0.320-5.800.01
5 OCH3-0.27-0.360-5.104.20

A plausible QSRR equation derived from such data might take the form of:

log(k_rel) = -1.5 * σp - 5.2 * qN - 0.8 * E_HOMO + c

Where:

k_rel is the relative rate constant.

σp is the Hammett para-substituent constant.

qN is the partial charge on the amine nitrogen.

E_HOMO is the energy of the Highest Occupied Molecular Orbital.

c is a constant.

This equation would suggest that electron-donating groups (negative σp), a more negative partial charge on the nitrogen, and a higher HOMO energy all contribute to an increased reaction rate, which is consistent with the established principles of electrophilic aromatic substitution.

Machine Learning and Artificial Intelligence Applications in Predicting this compound Reactivity and Synthesis Outcomes

The application of machine learning (ML) and artificial intelligence (AI) in chemistry has opened new avenues for predicting chemical reactivity and optimizing synthesis strategies. acs.orgacs.org For this compound, ML models can be trained on large datasets of chemical reactions to predict the outcomes of its synthesis or its participation in various chemical transformations. These models can often capture complex, non-linear relationships that are challenging to describe with traditional QSRR models.

A typical workflow for applying machine learning to predict the synthesis outcomes of this compound might involve:

Data Acquisition and Representation: A substantial dataset of reactions involving aniline derivatives, including reactants, reagents, solvents, and reaction conditions, along with their corresponding products and yields, is collected from chemical literature and databases. Molecules are typically represented as molecular fingerprints or graphs that can be processed by ML algorithms.

Model Training: A variety of machine learning models, such as random forests, support vector machines, or deep neural networks, can be trained on the curated dataset. The model learns the complex patterns that relate the input features (reactants, conditions) to the output (products, yield).

Prediction and Validation: Once trained, the model can be used to predict the outcome of a new, unseen reaction involving this compound. For instance, given this compound and a set of reagents, the model could predict the most likely product structure and the expected yield. The model's predictive performance is evaluated using metrics such as accuracy, precision, and recall on a separate test set of reactions.

Table 2: Hypothetical Machine Learning Model Predictions for the Synthesis of this compound Derivatives

EntryReactant 1Reactant 2CatalystSolventPredicted ProductPredicted Yield (%)
1 4-methoxyanilineCyclobutanone (B123998)Pd/CMethanolThis compound85
2 1-bromo-4-methoxybenzeneCyclobutylamine (B51885)Pd(OAc)2TolueneThis compound78
3 This compoundAcetic Anhydride (B1165640)NoneDichloromethaneN-acetyl-N-cyclobutyl-4-methoxyaniline92
4 This compoundN-BromosuccinimideNoneAcetonitrile (B52724)2-bromo-N-cyclobutyl-4-methoxyaniline65

Advanced Spectroscopic and Analytical Methodologies for N Cyclobutyl 4 Methoxyaniline Research

Mass Spectrometry (MS) Techniques for Mechanistic and Trace Analysis

Ion Mobility Mass Spectrometry (IM-MS) for Isomer Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is a powerful analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. chemrxiv.orgmdpi.comchemrxiv.org This multidimensional separation capability makes it particularly valuable for differentiating between isomeric compounds that are indistinguishable by mass spectrometry alone. nih.gov For N-cyclobutyl-4-methoxyaniline, IM-MS can effectively distinguish it from its structural isomers, such as N-cyclobutyl-2-methoxyaniline and N-cyclobutyl-3-methoxyaniline.

In an IM-MS experiment, ions are guided into a drift tube filled with an inert buffer gas. An electric field propels the ions through the tube, while collisions with the buffer gas impede their movement. Compact, tightly-folded ions experience fewer collisions and travel faster than extended, bulkier isomers with the same m/z. nih.gov The time it takes for an ion to traverse the drift tube is its drift time, which can be converted into a rotationally averaged collision cross-section (CCS). The CCS is a key physicochemical property that reflects the ion's three-dimensional structure.

Table 1: Hypothetical Ion Mobility Data for Isomers of N-cyclobutyl-methoxyaniline

CompoundMolecular FormulaMass (Da)Isomer TypeExpected Collision Cross Section (CCS) in N₂ (Ų)
This compoundC₁₁H₁₅NO177.1154para135.2
N-cyclobutyl-3-methoxyanilineC₁₁H₁₅NO177.1154meta136.5
N-cyclobutyl-2-methoxyanilineC₁₁H₁₅NO177.1154ortho138.1

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Conformational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying functional groups and probing the conformational landscape of molecules like this compound. tandfonline.comcuni.cz These methods are based on the principle that molecular bonds and groups of atoms vibrate at specific, quantized frequencies.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, such as stretching and bending. The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibration of the secondary amine is expected in the range of 3300-3500 cm⁻¹. The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The methoxy (B1213986) group can be identified by its C-O-C asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1040 cm⁻¹, respectively. The cyclobutyl group will contribute C-H stretching vibrations below 3000 cm⁻¹ and various CH₂ bending (scissoring, wagging) modes. core.ac.uk

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information. scirp.org Aromatic ring vibrations, particularly the ring breathing modes, often produce strong and sharp signals in the Raman spectrum, which are useful for structural analysis. cuni.cz While the N-H and O-H stretching bands are typically weak in Raman, the C-N and C-C skeletal vibrations can be prominent.

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
N-H StretchSecondary Amine3350 - 3450MediumWeak
C-H Stretch (Aromatic)Benzene (B151609) Ring3000 - 3100MediumMedium
C-H Stretch (Aliphatic)Cyclobutyl, Methoxy2850 - 2980StrongMedium
C=C Stretch (Aromatic)Benzene Ring1580 - 1610, 1470 - 1520StrongStrong
N-H BendSecondary Amine1500 - 1550MediumWeak
CH₂ ScissoringCyclobutyl1440 - 1470MediumMedium
C-N Stretch (Aryl-Amine)Ar-N1260 - 1340StrongMedium
C-O-C Asymmetric StretchAryl-alkyl ether1230 - 1270StrongMedium
C-O-C Symmetric StretchAryl-alkyl ether1020 - 1060StrongWeak
C-H Out-of-plane Bendp-disubstituted ring810 - 850StrongWeak

Electronic Spectroscopy (UV-Vis and Fluorescence) for Electronic Transitions and Interaction Studies

Electronic spectroscopy, including Ultraviolet-Visible (UV-Vis) absorption and fluorescence emission spectroscopy, provides valuable information about the electronic structure of this compound and its interactions with its environment. angiotensin-1-2-1-7-amide.com These techniques involve the transition of electrons between molecular orbitals upon absorption or emission of photons.

UV-Vis Spectroscopy measures the absorption of light in the UV-visible range, which promotes electrons from lower-energy (typically π or n) orbitals to higher-energy (π) orbitals. The aniline (B41778) chromophore possesses a benzene ring conjugated with the nitrogen lone pair. In this compound, the electronic structure is further modulated by the electron-donating methoxy (-OCH₃) group at the para position and the N-cyclobutyl group. acs.orgstackexchange.com This substitution pattern is expected to cause a bathochromic (red) shift of the π-π transitions of the benzene ring compared to unsubstituted aniline. The spectrum would likely show two main absorption bands: a strong primary band (E2-band) around 230-240 nm and a weaker secondary band (B-band) around 290-300 nm. nih.gov The position and intensity of these bands can be sensitive to solvent polarity, a phenomenon known as solvatochromism.

Fluorescence Spectroscopy involves exciting a molecule to a higher electronic state and measuring the light emitted as it relaxes back to the ground state. Many aniline derivatives are fluorescent. Following excitation at its absorption maximum, this compound would be expected to emit light at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are sensitive parameters that can be used to study interactions with other molecules, such as quenching agents or host molecules in supramolecular chemistry. angiotensin-1-2-1-7-amide.com

Table 3: Predicted Electronic Spectroscopy Data for this compound in Methanol

ParameterTechniquePredicted ValueElectronic Transition
λmax, 1UV-Vis Absorption~235 nmπ → π* (E2-band)
λmax, 2UV-Vis Absorption~295 nmπ → π* (B-band)
Molar Absorptivity (ε) at λmax, 2UV-Vis Absorption~1500 - 2000 L mol⁻¹ cm⁻¹-
λemissionFluorescence~340 nmS₁ → S₀

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, both single-crystal and powder XRD can provide crucial structural information.

Single-Crystal XRD analysis, if a suitable crystal can be grown, would yield a precise molecular structure. mdpi.com This includes accurate bond lengths, bond angles, and torsion angles, revealing the conformation of the cyclobutyl ring and its orientation relative to the methoxyaniline moiety. mdpi.com Furthermore, it would elucidate the packing of molecules in the crystal lattice and identify any intermolecular interactions, such as N-H···O or N-H···π hydrogen bonds, which play a vital role in the supramolecular architecture. researchgate.netresearchgate.net The planarity of the aniline nitrogen atom can also be assessed, providing insight into the degree of lone pair delocalization into the aromatic ring. nih.gov

Powder XRD is used when single crystals are not available or for analyzing bulk material. It produces a diffraction pattern that is a fingerprint of the crystalline phase. This technique is useful for phase identification, assessing sample purity, and determining unit cell parameters. While it does not provide the detailed atomic coordinates of a single-crystal study, it is a powerful tool for characterizing the solid-state properties of the bulk material.

Table 4: Plausible Crystallographic Data for this compound from a Hypothetical Single-Crystal XRD Study

ParameterDescriptionPlausible Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Unit cell length~8.5
b (Å)Unit cell length~12.0
c (Å)Unit cell length~10.2
β (°)Unit cell angle~95.0
V (ų)Unit cell volume~1030
ZMolecules per unit cell4
C(aryl)-N Bond Length (Å)~1.40
N-C(cyclobutyl) Bond Length (Å)~1.47
C(aryl)-O Bond Length (Å)~1.37
Intermolecular InteractionsN-H···π hydrogen bonding

Advanced Chromatographic Separations for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from reactants, byproducts, and impurities, thereby enabling its purification, purity assessment, and the monitoring of its synthesis.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. chromatographyonline.com A reversed-phase HPLC method would be most suitable, utilizing a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol, often with a modifier like formic acid).

Advanced detection methods enhance the power of HPLC significantly:

Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: This detector acquires a full UV-Vis spectrum for every point in the chromatogram. pharmanhealth.comlabinsights.nl This allows for the confirmation of peak identity by matching the spectrum against a reference and is invaluable for assessing peak purity by checking for spectral uniformity across a single peak.

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of specificity. The MS detector provides mass-to-charge ratio information, confirming the molecular weight of the target compound and enabling the identification of impurities based on their mass. Tandem MS (MS/MS) can be used to fragment the parent ion, yielding structural information that further confirms the identity. pharmanhealth.comwaters.com

These methods are essential for quality control, stability studies, and real-time monitoring of the reaction progress during the synthesis of this compound.

Table 5: Typical HPLC-DAD/MS Method Parameters for this compound Analysis

ParameterCondition
ColumnC18 Reversed-Phase (e.g., 150 mm x 4.6 mm, 5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DAD Detection210 - 400 nm
MS Detection (ESI+)m/z Scan Range: 50-500; Target Ion: 178.1 [M+H]⁺

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation and detection technique ideal for volatile and thermally stable compounds. mdpi.com While this compound might be directly analyzable, its polarity and the presence of an active N-H group could lead to peak tailing on standard non-polar GC columns.

To improve chromatographic performance and obtain more characteristic mass spectra, derivatization is often employed. nih.govnih.gov The secondary amine can be acylated (e.g., with trifluoroacetic anhydride) or silylated (e.g., with BSTFA). mdpi-res.com This process replaces the active hydrogen, reduces polarity, and increases volatility, resulting in sharper, more symmetrical peaks and improved sensitivity.

The mass spectrometer detector fragments the eluted molecules in a reproducible manner, generating a mass spectrum that serves as a molecular fingerprint. The fragmentation pattern of this compound would likely involve cleavage of the cyclobutyl group (alpha-cleavage) and fragmentation of the methoxy group. The mass spectrum of a derivatized analogue would show characteristic fragments related to the derivatizing group, aiding in structural confirmation. nih.govnih.gov

Table 6: GC-MS Parameters and Expected Fragments for this compound

ParameterCondition
GC ColumnDB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm)
Carrier GasHelium, constant flow ~1 mL/min
Inlet Temperature250 °C
Oven Program100 °C (1 min), ramp at 15 °C/min to 280 °C (5 min)
Ionization ModeElectron Ionization (EI) at 70 eV
MS Scan Rangem/z 40-400
Expected Fragments (Underivatized)
m/z 177Molecular Ion [M]⁺
m/z 162[M - CH₃]⁺
m/z 122[M - C₄H₇]⁺ (loss of cyclobutyl radical)
m/z 108[M - C₄H₇ - CH₂]⁺

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of various chemical compounds, offering advantages in terms of speed and efficiency over traditional liquid chromatography. wikipedia.orgteledynelabs.com Its application to the analysis of aromatic amines, such as this compound, provides a valuable tool for research and quality control.

SFC utilizes a mobile phase, typically carbon dioxide, held above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. wikipedia.org For the analysis of polar compounds like amines, a polar organic solvent, known as a modifier, is often added to the mobile phase to enhance analyte solubility and improve chromatographic performance. researchgate.net

Detailed Research Findings:

While specific SFC methods for this compound are not extensively documented, a robust method can be developed based on the analysis of similar aromatic amines. The key parameters for the SFC analysis of this compound would include the choice of stationary phase, mobile phase composition (including modifier and any additives), temperature, and pressure.

For the separation of amines, stationary phases with diol or amino functionalities are often employed. researchgate.netresearchgate.net These phases provide favorable interactions for polar analytes. The mobile phase would likely consist of supercritical CO2 with a modifier such as methanol. To improve peak shape and reduce tailing, which is common for amines, a basic additive like triethylamine (B128534) is often incorporated into the mobile phase. researchgate.net

Below is a hypothetical, yet scientifically plausible, data table outlining potential SFC conditions for the analysis of this compound, derived from methodologies used for related compounds.

ParameterCondition
Stationary PhaseDiol-modified silica
Mobile PhaseSupercritical CO2 / Methanol with 0.1% Triethylamine
Gradient5% to 40% Methanol over 10 minutes
Flow Rate2.0 mL/min
Back Pressure150 bar
Column Temperature40 °C
DetectionUV at 254 nm

Electrochemical Methods for Redox Potential Determination and Reaction Monitoring

Electrochemical methods offer a sensitive and informative approach to studying the redox properties of molecules like this compound. These techniques can determine the oxidation potential of the compound and be used to monitor reactions involving electron transfer. The electrochemical behavior of anilines is generally characterized by an initial one-electron oxidation to form a radical cation. nih.gov The stability and subsequent reactions of this intermediate are influenced by the substituents on the aromatic ring and the nitrogen atom.

Detailed Research Findings:

The methoxy group at the para-position in this compound is an electron-donating group, which is expected to lower the oxidation potential compared to unsubstituted aniline, making it easier to oxidize. nih.gov The N-cyclobutyl group, being an alkyl substituent, will also influence the redox potential. Studies on N-alkylanilines have shown that the bulkiness of the alkyl group can affect the electronic properties and solubility of the oxidation products. acs.orgacs.org

Cyclic voltammetry (CV) is a primary technique for determining the redox potential. By scanning the potential applied to an electrode and measuring the resulting current, a voltammogram is produced which reveals the oxidation and reduction potentials of the analyte. For this compound, an irreversible oxidation peak is anticipated, characteristic of many substituted anilines where the initially formed radical cation undergoes subsequent chemical reactions. researchgate.net

The following table presents a compilation of experimentally determined oxidation potentials for compounds structurally related to this compound. This data allows for an estimation of the expected redox potential for the target compound.

CompoundOxidation Potential (V vs. SHE)Reference
Aniline0.971 rsc.org
4-Methoxyaniline (p-Anisidine)0.72Estimated based on substituent effects
N-Methylaniline~0.8 acs.org
N-Ethylaniline~0.8 acs.org

Based on this comparative data, the oxidation potential for this compound is predicted to be in the range of 0.7-0.8 V versus the Standard Hydrogen Electrode (SHE).

Electrochemical methods can also be employed for reaction monitoring. For instance, in a reaction where this compound is consumed, the corresponding peak in the cyclic voltammogram would decrease over time. Conversely, if it is a product, its peak would grow. This allows for real-time tracking of reaction kinetics and mechanisms.

Applications and Advanced Materials Incorporating N Cyclobutyl 4 Methoxyaniline

Role in Polymer Science and Material Chemistry

The unique combination of a bulky, aliphatic cyclobutyl group and a reactive, electron-rich methoxy-substituted aniline (B41778) ring suggests several potential, albeit not yet experimentally validated, applications for N-cyclobutyl-4-methoxyaniline in the realm of polymer and material science.

This compound as a Monomer in Polymerization Reactions

The secondary amine group of this compound presents a reactive site for polymerization. It could potentially undergo oxidative polymerization or be incorporated into polymer chains through condensation reactions with other monomers. The presence of the methoxy (B1213986) group would likely influence the electronic properties of the resulting polymer, while the cyclobutyl group could impact its physical characteristics, such as solubility and thermal stability.

Application as a Cross-linking Agent or Hardener in Polymer Networks

The reactivity of the amine functionality also suggests a potential role as a cross-linking agent or hardener for epoxy resins and other thermosetting polymers. In such applications, the nitrogen atom would react with epoxide rings or other reactive sites, forming a three-dimensional polymer network. The rigidity and size of the cyclobutyl group could contribute to the mechanical strength and thermal resistance of the final cured material.

Integration into Organic Electronic Materials (e.g., as a charge transport layer component)

Aniline derivatives are known for their hole-transporting capabilities. The 4-methoxyaniline core of this compound could potentially be integrated into organic electronic materials. It is hypothesized that this compound could serve as a component in charge transport layers within devices such as organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). The electron-donating methoxy group would facilitate hole injection and transport, while the cyclobutyl substituent might influence the material's morphology and film-forming properties.

Precursor for Advanced Organic Dyes, Pigments, or Photochromic Materials

The aromatic amine structure of this compound makes it a plausible precursor for the synthesis of organic dyes and pigments. Through diazotization and coupling reactions, it could be converted into a variety of azo dyes. Furthermore, the electronic nature of the substituted aniline ring could be exploited in the design of photochromic materials, where the molecule reversibly changes its structure and color upon exposure to light.

Participation in Catalysis and Organocatalysis

The potential for this compound to participate in catalytic processes is another area of theoretical interest, primarily centered on its ability to act as a ligand.

This compound as a Ligand in Organometallic Catalysis

The nitrogen atom in this compound possesses a lone pair of electrons, making it a potential ligand for coordinating with metal centers in organometallic catalysts. The electronic properties of the ligand, influenced by the methoxy group, and the steric bulk of the cyclobutyl group could modulate the reactivity and selectivity of the metal catalyst in various organic transformations. While specific examples are not documented, its structural features are consistent with those of ligands used in cross-coupling and other catalyzed reactions.

No Publicly Available Research on Specific Applications of this compound

Following a comprehensive review of scientific literature and patent databases, it has been determined that there is no publicly available research detailing the specific applications of the chemical compound this compound in the development of organocatalysts, its use as a chiral auxiliary in asymmetric synthesis, its role as a synthetic building block for fine chemicals and agrochemical precursors, its utilization in chemosensors and probes, or its function in environmental technologies.

Despite extensive searches for data related to this compound and its derivatives, no research findings, data tables, or detailed studies were identified that would allow for a thorough and scientifically accurate discussion of the topics outlined in the requested article structure. The scientific community has not published any work that specifically addresses the roles of this compound in the specified advanced material and technological applications.

Therefore, it is not possible to provide an article that adheres to the requested outline and content inclusions, as the foundational research data does not appear to exist in the public domain.

Environmental Aspects and Degradation Pathways of N Cyclobutyl 4 Methoxyaniline

Abiotic Degradation Mechanisms in Environmental Compartments

Abiotic degradation encompasses non-biological processes that can transform chemical compounds in the environment. For N-cyclobutyl-4-methoxyaniline, the key abiotic degradation pathways are expected to be photolysis, hydrolysis, and oxidation.

Photolytic degradation, or photodegradation, is the breakdown of compounds by light. In aquatic environments, the photodegradation of aniline (B41778), a parent compound to this compound, has been shown to be influenced by the presence of other substances. For instance, the presence of freshwater algae can accelerate the photodegradation of aniline. nih.govresearchgate.net This acceleration is attributed to the generation of reactive oxygen species, such as hydroxyl radicals and singlet oxygen, by the algae under illumination. nih.gov In one study, the photodegradation rate of aniline in the presence of Anabaena cylindrica increased from 10% to 80% as the cell density increased, with the rate constant (k) rising from 1.86 x 10⁻³ min⁻¹ to 9.66 x 10⁻³ min⁻¹. nih.govresearchgate.net

Similarly, photocatalysts like copper oxide (CuO) nanoparticles have been demonstrated to enhance the degradation of aniline in water under UV irradiation. iwaponline.comproquest.com A removal efficiency of over 90% was achieved after 90 minutes of reaction at an initial aniline concentration of 50 mg/L. iwaponline.comproquest.com The degradation rate in such systems is pH-dependent, with maximum degradation observed at a neutral pH of 7. iwaponline.comproquest.com

While direct photolysis of this compound may occur, the rates are likely to be significantly enhanced in natural waters containing algae and suspended semiconductor particles, which act as natural photosensitizers.

Table 1: Photodegradation Data for Aniline (Analogue Compound)

ConditionParameterValueReference
Anabaena cylindrica suspensionRate Constant (k)1.86 x 10⁻³ - 9.66 x 10⁻³ min⁻¹ nih.govresearchgate.net
UV/CuO nanoparticlesRemoval Efficiency (90 min)90.16% (at 50 mg/L) iwaponline.comproquest.com
UV/CuO nanoparticlesApparent Rate Constant (Kapp)0.016 - 0.029 min⁻¹ iwaponline.com

Note: The data presented is for aniline and serves as an analogue for the potential photolytic behavior of this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The structure of this compound, which consists of an amine and an ether linkage to an aromatic ring, suggests that it is generally stable against hydrolysis under typical environmental pH conditions (pH 5-9). Amine and ether functional groups are not readily hydrolyzed without the presence of strong acids, bases, or specific enzymatic activity. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound in most aqueous environments.

Oxidation by hydroxyl radicals (•OH) is a primary degradation pathway for many organic compounds in both aquatic and atmospheric environments. harvard.edu These highly reactive species can initiate the breakdown of aromatic compounds.

In the atmosphere, the reaction of aniline with hydroxyl radicals is rapid, with an estimated atmospheric lifetime of approximately 1.1 hours during the daytime. nih.gov The reaction can proceed via two main mechanisms: H-abstraction from the amino group or •OH addition to the aromatic ring. For aniline, H-abstraction from the -NH₂ group is the predominant pathway. nih.gov The presence of an N-alkyl group, such as the cyclobutyl group in this compound, can also provide a site for hydrogen abstraction. nih.gov

The methoxy (B1213986) group on the aromatic ring is an electron-donating group, which can activate the ring towards electrophilic attack by hydroxyl radicals, potentially increasing the rate of •OH addition to the aromatic ring. Studies on other substituted benzenes have shown that the reaction pathway (ring addition vs. side-chain abstraction) is influenced by the nature of the substituents. nih.gov For N,N-dimethylaniline, a compound with N-alkyl substituents, side-chain reactions are indicated by experimental data. nih.gov

In aquatic systems, hydroxyl radicals can be generated through photochemical processes, such as the photolysis of nitrate (B79036) and dissolved organic matter. nsf.gov The reaction of aromatic amines with hydroxyl radicals in water leads to the formation of amine cation radicals and other oxidized products. acs.org

Table 2: Atmospheric Oxidation Data for Aniline (Analogue Compound)

ReactantParameterValueReference
Aniline + •OHAtmospheric Lifetime (τOH)~1.1 hours nih.gov
Aniline + •OHRate Expression (H-abstraction)kabstraction(P1) = 3.41 × 10¹ × T-4.56 × exp(-255.2 K/T) cm³/molecule/s (200-2000 K) nih.gov
Aniline + •OHRate Expression (•OH addition)kaddition(I2) = 3.68 × 10⁹ × T-7.39 × exp(-1163.9 K/T) cm³/molecule/s (200-800 K) nih.gov

Note: The data presented is for aniline and serves as an analogue for the potential atmospheric oxidation of this compound.

Biotic Degradation Mechanisms and Microbial Transformation

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms. The biodegradability of this compound will depend on the ability of microbial communities in soil and water to recognize and metabolize this substituted aniline.

The microbial degradation of anilines can be influenced by the types and positions of substituents on the aromatic ring and the nitrogen atom. Some microbial strains have been shown to degrade various substituted anilines. For example, a bacterial consortium from activated sludge demonstrated the ability to degrade aniline at concentrations up to 500 mg/L. hgxx.org

However, certain structural features can inhibit biodegradation. For instance, Moraxella sp. strain G, which can degrade several halogenated anilines, is unable to utilize 4-methoxyaniline. nih.goviwaponline.com This suggests that the methoxy group at the para-position may hinder the initial enzymatic attack for this particular microbial strain. Similarly, Delftia sp. AN3, which is highly tolerant to aniline, does not support growth on N-methylaniline or N,N-dimethylaniline, indicating a potential limitation in degrading N-substituted anilines. nih.gov

The cyclobutyl group attached to the nitrogen atom in this compound may also influence its biodegradability. The degradation of n-alkylcycloalkanes has been observed in mixed bacterial cultures, where the alkyl side chain is shortened via β-oxidation. researchgate.net It is plausible that a similar initial attack on the cyclobutyl ring or the N-cyclobutyl bond could occur, but specific enzymatic machinery would be required.

The initial step in the aerobic bacterial degradation of anilines typically involves an oxygenase enzyme. For instance, the degradation of aniline by Delftia sp. AN3 is initiated by an aniline dioxygenase. nih.gov In the case of Moraxella sp. strain G, an aniline oxygenase converts 4-chloroaniline (B138754) to 4-chlorocatechol, which is then further degraded via an ortho-cleavage pathway. nih.goviwaponline.com

Based on these analogous pathways, a plausible initial enzymatic transformation of this compound could involve:

N-dealkylation: Cleavage of the N-cyclobutyl bond to yield 4-methoxyaniline and a cyclobutyl derivative. The resulting 4-methoxyaniline would then need to be further metabolized, which, as noted, can be challenging for some microorganisms.

Hydroxylation of the aromatic ring: An aniline oxygenase could potentially hydroxylate the aromatic ring, leading to the formation of a substituted catechol. This catechol could then be a substrate for ring-cleavage dioxygenases.

O-demethylation: Cleavage of the methoxy group to produce N-cyclobutyl-4-aminophenol.

Following the initial enzymatic attack, the resulting intermediates would likely be channeled into central metabolic pathways. For example, catechols are typically cleaved by dioxygenases (either ortho- or meta-cleavage) to form aliphatic acids that can enter the tricarboxylic acid (TCA) cycle.

Due to the lack of specific studies on this compound, the exact metabolites that would be formed in an environmental context remain speculative. However, based on the degradation of related compounds, potential metabolites could include 4-methoxyaniline, N-cyclobutyl-4-aminophenol, and various hydroxylated and ring-fission products.

Table 3: Enzymes Involved in the Degradation of Aniline and Substituted Anilines (Analogue Compounds)

OrganismEnzymeSubstrateProductReference
Moraxella sp. strain GAniline oxygenase4-chloroaniline4-chlorocatechol nih.goviwaponline.com
Moraxella sp. strain GCatechol 1,2-dioxygenase4-chlorocatecholRing-fission products nih.goviwaponline.com
Delftia sp. AN3Aniline dioxygenaseAnilineCatechol nih.gov
Delftia sp. AN3Catechol 2,3-dioxygenaseCatechol2-hydroxymuconic semialdehyde nih.gov

Note: This table presents enzymatic data from studies on aniline and chloroaniline as analogues to infer potential enzymatic pathways for this compound.

Persistence Assessment and Environmental Half-Life Studies

The persistence of a chemical in the environment is a critical factor in assessing its potential for long-term impact. This is often quantified by its half-life (DT50), the time it takes for 50% of the substance to degrade. In the absence of specific studies on this compound, its persistence can be inferred from data on similar aniline derivatives.

Aniline itself is generally considered to be readily biodegradable in aquatic environments, suggesting a relatively short half-life. nih.gov However, the addition of alkyl and methoxy groups can alter a molecule's susceptibility to degradation. For instance, N-alkylanilines like N-isopropylaniline are expected to have low mobility in soil due to adsorption, and volatilization from water surfaces is considered an important dissipation pathway. nih.gov Its atmospheric half-life is estimated to be short, around 6 hours, due to rapid degradation by hydroxyl radicals. nih.gov

The persistence of pesticides in soil is categorized based on their half-life: low persistence (less than 16 days), moderate persistence (16 to 59 days), and high persistence (over 60 days). orst.edu Given the structural similarities to some herbicide derivatives, it is plausible that this compound could fall within the low to moderate persistence categories. The persistence of aniline derivatives in soil can be influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity.

Table 1: Estimated Environmental Persistence of Analogous Compounds

CompoundEnvironmental CompartmentEstimated Half-Life/PersistenceKey Dissipation Processes
AnilineAquatic EnvironmentsShortBiodegradation nih.gov
N-isopropylanilineAtmosphere~ 6 hoursReaction with hydroxyl radicals nih.gov
N-isopropylanilineSoilLow Mobility (High Adsorption)Biodegradation, Volatilization
N-isopropylanilineWaterVolatilization half-life: 4-47 daysVolatilization nih.gov
General AnilinesSoilVariable (Low to Moderate)Biodegradation, Adsorption

Environmental Monitoring and Analytical Techniques for this compound Detection

Effective environmental monitoring is essential for understanding the distribution and concentration of chemical compounds. The detection of this compound in environmental matrices such as water, soil, and sediment would likely employ analytical techniques similar to those used for other aniline derivatives.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and effective methods for the analysis of aniline compounds. longdom.org These techniques are often coupled with Mass Spectrometry (MS) to provide highly sensitive and specific detection and quantification.

For water samples, a pre-concentration step such as Solid-Phase Extraction (SPE) is often necessary to isolate and enrich the analyte before instrumental analysis, especially when dealing with trace concentrations. Soil and sediment samples typically require an extraction step with an organic solvent, followed by clean-up procedures to remove interfering substances before analysis by GC-MS or HPLC-MS.

Table 2: Analytical Techniques for the Detection of Aniline Derivatives in Environmental Samples

Analytical TechniqueSample MatrixCommon Use
High-Performance Liquid Chromatography (HPLC)Water, Soil, SedimentSeparation and quantification
Gas Chromatography (GC)Water, Soil, SedimentSeparation and quantification of volatile and semi-volatile compounds
Mass Spectrometry (MS)Water, Soil, SedimentDetection and identification of compounds
Solid-Phase Extraction (SPE)WaterPre-concentration of analytes

Formation and Fate of Environmental Transformation Products

The environmental degradation of this compound is expected to proceed through several transformation pathways, leading to the formation of various intermediate products. These pathways can be predicted based on the known degradation of analogous compounds.

N-Dealkylation: The removal of the N-cyclobutyl group is a likely initial transformation step. This process, known as N-dealkylation, would lead to the formation of 4-methoxyaniline. This is a common metabolic pathway for N-substituted anilines.

Hydroxylation: The aromatic ring is susceptible to hydroxylation, a reaction catalyzed by microbial enzymes. This could result in the formation of hydroxylated derivatives of the parent compound or its N-dealkylated metabolite. For example, studies on N-isopropylaniline metabolism in rats have identified 4-hydroxy-N-isopropylaniline as a major metabolite. nih.gov

Ring Cleavage: Following initial transformations, the aromatic ring can be opened through oxidative processes. A common pathway for aniline degradation involves the formation of catechol, which is then further metabolized via ortho- or meta-cleavage pathways, ultimately leading to mineralization to carbon dioxide and water. nih.gov

Degradation of the Cyclobutyl Group: The fate of the cyclobutyl group following N-dealkylation is less certain. It may be metabolized separately by microorganisms. Studies on the degradation of N-cyclopropylanilines have shown that the cyclopropyl (B3062369) ring can undergo oxidative ring-opening. A similar fate might be expected for the cyclobutyl group, leading to the formation of various aliphatic compounds.

Fate of the Methoxy Group: The methoxy group may be cleaved to form a hydroxyl group, a process known as O-demethylation. This would result in the formation of aminophenol derivatives.

Table 3: Plausible Environmental Transformation Products of this compound

Transformation PathwayPrecursor CompoundPotential Transformation Product(s)
N-DealkylationThis compound4-methoxyaniline
HydroxylationThis compoundHydroxylated this compound derivatives
Hydroxylation4-methoxyanilineHydroxylated 4-methoxyaniline derivatives (e.g., 4-aminophenol)
Ring CleavageCatechol derivativesMuconic acid, beta-ketoadipic acid, and other intermediates
O-DemethylationThis compoundN-cyclobutyl-4-aminophenol

Structure Reactivity Relationship Srr Studies of N Cyclobutyl 4 Methoxyaniline Analogues

Influence of Substituent Effects on Amine Basicity and Nucleophilicity

Cyclobutyl Group Effect: Alkyl groups are generally considered electron-donating through an inductive effect (+I). The cyclobutyl group, being an alkyl substituent, increases the electron density on the nitrogen atom. This enhanced electron density makes the lone pair more available for protonation, thereby increasing the basicity of the amine compared to aniline (B41778). Studies on various N-alkylanilines have shown that increasing the size and polarizability of the alkyl group can lead to an increase in gas-phase basicity. researchgate.net

Methoxy (B1213986) Group Effect: The methoxy group at the para position exerts two opposing electronic effects: a resonance effect (+R) and an inductive effect (-I). stackexchange.com The oxygen's lone pairs can delocalize into the aromatic ring, increasing electron density on the ring and, to a lesser extent, on the nitrogen atom. stackexchange.com This resonance effect is generally stronger than its electron-withdrawing inductive effect, which arises from the high electronegativity of the oxygen atom. stackexchange.com The net result is an increase in the electron density of the aniline system, which enhances the basicity of the amino group. researchgate.net

The combined electron-donating contributions of the N-cyclobutyl and para-methoxy groups make N-cyclobutyl-4-methoxyaniline more basic than aniline and N-cyclobutylaniline.

In general, for amines, increased basicity correlates with increased nucleophilicity. masterorganicchemistry.com Therefore, this compound is expected to be a more potent nucleophile than aniline. However, steric factors can sometimes override this trend. masterorganicchemistry.com Electron-donating substituents that increase the pKa also tend to increase nucleophilicity, while electron-withdrawing groups have the opposite effect. researchgate.netmasterorganicchemistry.com

Table 1: Comparison of pKaH Values for Substituted Anilines

CompoundSubstituentsApproximate pKaH (in water)Electronic Effect on Amine Basicity
Aniline-H4.6Baseline
N-Methylaniline-CH3 (on N)4.85Increased by +I effect of methyl group
4-Methoxyaniline-OCH3 (para)5.3Increased by dominant +R effect of methoxy group
This compound-C4H7 (on N), -OCH3 (para)> 5.3 (Estimated)Increased by combined +I and +R effects

Impact of Cyclobutyl Ring Conformation on Amine Reactivity and Selectivity

Unlike acyclic alkyl groups that have relatively free rotation, the cyclobutyl ring possesses a distinct, puckered conformation. This non-planar structure is a result of balancing angle strain and torsional strain. The conformation of the cyclobutyl ring attached to the nitrogen atom can significantly influence the steric environment around the amine.

The puckered nature of the cyclobutane (B1203170) ring means the hydrogen atoms are not equivalent; they occupy pseudo-axial and pseudo-equatorial positions. The orientation of the ring relative to the aniline plane can affect the accessibility of the nitrogen's lone pair to incoming reagents. This conformational constraint can play a role in the selectivity of reactions. For instance, in reactions involving the formation of a new chiral center at a position alpha to the nitrogen, the conformation of the cyclobutyl ring could influence the diastereomeric ratio of the products. Studies on related systems, such as N-cyclohexylanilines, have shown that conformational equilibria can be shifted upon protonation or reaction at the nitrogen center, which underscores the importance of steric hindrance to solvation and reagent approach. nih.gov

Electronic Effects of the Methoxy Group on Aromatic Reactivity and Regioselectivity

The methoxy group (-OCH₃) is a powerful activating group in electrophilic aromatic substitution (EAS) reactions. oneclass.com Its influence on the reactivity and regioselectivity of the benzene (B151609) ring is a classic example of substituent effects.

Reactivity: The methoxy group's ability to donate electron density to the aromatic ring via resonance significantly outweighs its inductive electron withdrawal. stackexchange.comminia.edu.eg This donation of electrons from the oxygen lone pairs stabilizes the positively charged intermediate (the sigma complex) formed during electrophilic attack. oneclass.com This stabilization lowers the activation energy of the reaction, making the ring much more reactive towards electrophiles than benzene itself. oneclass.com

Regioselectivity: The resonance structures of 4-methoxyaniline show an increase in electron density specifically at the ortho and para positions relative to the substituent. In this compound, the para position is already occupied by the methoxy group (relative to the amine). The methoxy group, in turn, directs incoming electrophiles to its ortho and para positions. Since the para position to the methoxy group is occupied by the N-cyclobutylamino group, electrophilic attack will be directed to the positions ortho to the methoxy group (positions 3 and 5). Similarly, the N-cyclobutylamino group is also a strong activating, ortho, para-director. minia.edu.eg Therefore, both groups work in concert to direct incoming electrophiles to positions 2 and 6 (ortho to the amino group) and positions 3 and 5 (ortho to the methoxy group). The ultimate regiochemical outcome will depend on the specific reaction conditions and the steric hindrance posed by the N-cyclobutyl group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent GroupTypeEffect on ReactivityDirecting Influence
-NH-cyclobutylAmino (alkylated)Strongly ActivatingOrtho, Para
-OCH3MethoxyStrongly ActivatingOrtho, Para

Steric Hindrance Effects on Reaction Rates and Stereochemical Outcomes

Steric hindrance in this compound arises primarily from the N-cyclobutyl group. While not as bulky as a tert-butyl group, the cyclobutyl substituent is significantly larger than a methyl or ethyl group and its conformational rigidity can impede the approach of reactants.

Effects on the Amine Center: The cyclobutyl group can sterically shield the nitrogen's lone pair, potentially slowing the rate of reactions that involve direct attack on the nitrogen, such as alkylation or acylation. This effect is more pronounced with larger reagents. Research on sterically crowded anilines demonstrates that bulky substituents near the amino group can dramatically reduce reaction rates or even lead to alternative reaction pathways. documentsdelivered.comnih.gov

Effects on the Aromatic Ring: The N-cyclobutyl group can also influence reactions on the aromatic ring. It can hinder the approach of electrophiles to the ortho positions (positions 2 and 6). This steric clash can lead to a preference for substitution at the less hindered ortho positions relative to the methoxy group (positions 3 and 5), assuming electronic factors are comparable. This competition between electronic activation and steric hindrance is a key factor in determining the final product distribution in EAS reactions.

Computational and Experimental Correlation of Structural Features with Chemical Reactivity

Modern chemical research often combines experimental findings with computational modeling to develop a comprehensive understanding of structure-reactivity relationships. For this compound and its analogues, this dual approach is highly informative.

Computational Modeling: Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to model the molecule's geometry, electronic structure, and energetic properties. nih.gov These calculations can provide values for:

Bond lengths and angles.

The distribution of electron density and electrostatic potential.

Orbital energies (HOMO/LUMO).

Energy barriers for reaction pathways.

Proton affinities, which relate directly to basicity.

Experimental Correlation: The data generated from computational studies can be correlated with experimentally measured properties. For example, calculated proton affinities or the natural charge on the nitrogen atom can be plotted against experimentally determined pKₐ values for a series of related anilines. researchgate.net A strong correlation between theoretical and experimental data validates the computational model and allows for the predictive design of new molecules with tailored reactivity. researchgate.netnih.gov Similarly, calculated activation energies for electrophilic attack at different positions on the aromatic ring can be compared with experimental product ratios to explain the observed regioselectivity.

Table 3: Hypothetical Correlation of a Calculated Parameter with Experimental Basicity

CompoundCalculated Natural Charge on N (Qn)Experimental pKaH
4-Nitroaniline-0.8501.0
Aniline-0.9154.6
4-Methoxyaniline-0.9305.3
This compound-0.955 (Estimated)> 5.3 (Estimated)
Note: A more negative natural charge (Qn) on the nitrogen atom indicates higher electron density and correlates with higher experimental basicity (pKaH). researchgate.net Values are illustrative.

Future Perspectives and Emerging Research Directions for N Cyclobutyl 4 Methoxyaniline

Integration with Advanced Automation and Robotic Chemistry for High-Throughput Synthesis

Furthermore, modular robotic workflows, where mobile robots link separate synthesis and analysis modules, allow for flexible and scalable experimental setups. nih.gov This approach would be particularly advantageous for creating a library of N-cyclobutyl-4-methoxyaniline derivatives by systematically varying reaction components. The data generated from these high-throughput experiments would be invaluable for building predictive models for reaction outcomes, further accelerating research and development. researchgate.net

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of N-substituted anilines, including this compound, traditionally relies on N-alkylation reactions. nih.gov Recent research has focused on developing novel catalytic systems that offer greater efficiency, selectivity, and sustainability compared to traditional methods. nih.govsci-hub.seacs.org The future synthesis of this compound will likely benefit from these advancements.

A significant area of development is the use of non-noble metal catalysts. For instance, a tungsten-catalyzed N-alkylation of anilines with alcohols has been reported as a practical and easily accessible system. sci-hub.se This method, which proceeds via a borrowing hydrogen/hydrogen autotransfer (BH/HA) mechanism, has shown tolerance for a broad range of amines and alcohols and could be a cost-effective and sustainable alternative for the synthesis of this compound. sci-hub.se

Additionally, complexes of iridium and ruthenium with N-heterocyclic carbene (NHC) ligands have emerged as highly effective catalysts for N-alkylation reactions. nih.govacs.org These catalysts can operate under solvent-free conditions and have been successfully used for the N-alkylation of various aniline (B41778) derivatives with alcohols. nih.govacs.org The high activity of these catalysts could lead to more efficient production of this compound with lower catalyst loading. nih.gov Another eco-friendly approach involves the use of visible-light-induced N-alkylation, which avoids the need for metallic catalysts, oxidants, and bases. nih.gov

Catalyst SystemMetalKey FeaturesPotential Advantage for this compound Synthesis
W(phen)(CO)4TungstenPhosphine-free, non-noble metal, operates via borrowing hydrogen mechanism. sci-hub.seCost-effective, sustainable, and practical for a broad range of substrates. sci-hub.se
NHC–Ir(III) ComplexesIridiumHigh catalytic activity, can be used in solvent-free media. nih.govacs.orgHigh efficiency and good yields in N-alkylation reactions. nih.govacs.org
NHC–Ru(II) ComplexesRutheniumEffective for N-alkylation, though Ir(III) complexes may perform better. nih.govacs.orgProvides an alternative to more expensive noble metals like iridium. nih.govacs.org
Visible-light/NH4BrNoneMetal-free, oxidant-free, base-free, and ligand-free system. nih.govEnvironmentally friendly and avoids metal contamination in the final product. nih.gov

Discovery of Unforeseen Applications in Advanced Material Science

Aniline derivatives are fundamental building blocks for a wide range of materials, including polymers, dyes, and pharmaceuticals. mdpi.com this compound, with its unique combination of a cyclobutyl group and a methoxy-substituted aniline core, presents an intriguing candidate for the development of novel materials.

One promising area is in the field of conducting polymers. Polyaniline (PANI) is a well-known conducting polymer, and its properties can be tuned by introducing substituents onto the aniline monomer. rsc.org The incorporation of this compound as a monomer or co-monomer in polymerization reactions could lead to new PANI derivatives with modified solubility, processability, and electronic properties. rsc.org These new polymers could find applications in areas such as chemical sensors, as the substituent can influence the polymer's sensitivity and selectivity to different analytes like moisture and ammonia. rsc.org

Furthermore, the structural features of this compound could be exploited in the design of other advanced materials. The presence of the aniline nitrogen and the aromatic ring makes it a potential ligand for the formation of metal-organic frameworks (MOFs) or coordination polymers. The cyclobutyl group could influence the packing and porosity of such materials, leading to novel properties for applications in gas storage, separation, or catalysis.

Interdisciplinary Research Collaborations Leveraging this compound as a Platform

The full potential of this compound is most likely to be realized through interdisciplinary collaborations. The complexity of modern scientific challenges necessitates the integration of expertise from various fields.

Collaborations between synthetic organic chemists and computational chemists will be crucial. Quantum chemical calculations can provide insights into the electronic structure, reactivity, and potential properties of this compound and its derivatives, guiding synthetic efforts towards molecules with desired characteristics.

Partnerships with material scientists will be essential for exploring its applications in polymers and other advanced materials. rsc.org This would involve synthesizing new materials based on this compound and characterizing their physical, chemical, and electronic properties.

Furthermore, collaborations with biologists and pharmacologists could uncover potential bioactivities. While many aniline derivatives are known for their roles in pharmaceuticals, the specific biological effects of this compound are yet to be explored. beilstein-journals.org Screening this compound and its derivatives for various biological targets could open up new avenues in drug discovery.

Addressing Current Challenges and Identifying Opportunities in this compound Research

While the future prospects for this compound are promising, there are challenges that need to be addressed. A primary challenge is the limited availability of synthetic methods specifically tailored for this compound. acs.org Although general methods for N-alkylation of anilines exist, optimizing these for the specific synthesis of this compound to achieve high yields and scalability remains a key task. acs.org

Another challenge is the lack of comprehensive data on its physicochemical properties and reactivity. A systematic study of its properties is necessary to understand its potential applications and to guide further research.

However, these challenges also present significant opportunities. The development of novel, efficient, and sustainable synthetic routes to this compound is a major research opportunity. researchgate.net This includes exploring new catalytic systems and reaction conditions as discussed earlier.

The current void in the literature regarding the applications of this specific molecule means that there is a wide-open field for discovery. acs.org Exploring its potential in material science, medicinal chemistry, and agrochemicals could lead to novel and valuable discoveries. The structural uniqueness of the N-cyclobutyl group offers an opportunity to investigate how this saturated carbocyclic moiety influences the properties and functions of the aniline core, potentially leading to materials and molecules with unique characteristics. acs.org

Q & A

Basic: What are the established synthetic routes for N-cyclobutyl-4-methoxyaniline, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves a two-step process:

Buchwald-Hartwig amination of 4-methoxyaniline with cyclobutyl bromide, using a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., Xantphos) under inert conditions .

Purification via column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization.
Characterization:

  • NMR (¹H/¹³C) confirms substitution patterns (e.g., methoxy singlet at ~δ 3.7 ppm, cyclobutyl protons as multiplet ~δ 2.5–3.0 ppm).
  • HPLC-MS (reverse-phase C18 column, ESI+) verifies purity (>95%) and molecular ion [M+H]⁺.
  • FT-IR identifies functional groups (N-H stretch ~3400 cm⁻¹, C-O-C ~1250 cm⁻¹).

Basic: How can researchers optimize reaction yields for this compound synthesis?

Methodological Answer:
Optimization requires systematic variation of:

  • Catalyst loading (e.g., 2–5 mol% Pd) to balance cost and efficiency.
  • Temperature (80–120°C) to minimize side reactions (e.g., dehalogenation).
  • Solvent polarity (toluene vs. DMF) to stabilize intermediates .
    Data Analysis:
  • Use a central composite design (DoE) to model interactions between variables.
  • Compare yields via ANOVA (p < 0.05) to identify significant factors.

Advanced: How do electronic effects of the cyclobutyl and methoxy groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Cyclobutyl strain : The ring’s angle strain (~30 kcal/mol) increases nucleophilicity at the amine, enhancing oxidative addition in Pd-catalyzed reactions .
  • Methoxy resonance : Electron-donating effects stabilize intermediates (e.g., Pd-amine complexes), but may reduce electrophilicity in electrophilic substitutions.
    Experimental Validation:
  • Perform Hammett studies with substituent analogs (e.g., -NO₂, -CF₃) to correlate σ values with reaction rates.
  • DFT calculations (B3LYP/6-31G*) model charge distribution in transition states .

Advanced: How to resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:
Contradictions (e.g., unexpected NOE correlations or MS fragments) may arise from:

  • Conformational isomerism : Cyclobutyl puckering creates axial/equatorial NH orientations. Use VT-NMR (variable temperature) to detect dynamic exchange.
  • Impurity artifacts : Trace solvents (DMSO) or ligands (Xantphos) may co-elute. Validate via 2D-HSQC and LC-TOF-MS .
    Case Study : A 2021 J. Org. Chem. study found discrepancies in NH chemical shifts due to solvent polarity; DMSO-d₆ vs. CDCl₃ caused δ shifts >0.5 ppm .

Advanced: What computational approaches predict the biological activity of this compound analogs?

Methodological Answer:

  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to train models (e.g., Random Forest) on bioassay data.
  • Docking Simulations : Target enzymes (e.g., cytochrome P450) with AutoDock Vina; validate binding poses via MD simulations (NAMD, 100 ns trajectories).
    Validation : Compare predicted IC₅₀ values with in vitro assays (e.g., fluorescence-based inhibition). Discrepancies >10-fold suggest model overfitting .

Basic: What are the stability protocols for this compound under varying storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition onset (>150°C).
  • Light Sensitivity : Store in amber vials; monitor via UV-vis (λmax ~280 nm) over 30 days.
  • Humidity Control : Use Karl Fischer titration to ensure H₂O <0.1% in sealed desiccators.

Advanced: How to design a mechanistic study for this compound’s oxidative degradation?

Methodological Answer:

Radical Trapping : Add TEMPO (10 mol%) to reaction mixtures; monitor degradation via GC-MS for adduct formation.

Isotope Labeling : Use ¹⁸O₂ atmospheres to track oxygen incorporation (HRMS analysis).

Kinetic Isotope Effects : Compare kH/kD for NH vs. ND derivatives in H₂O/D₂O.
Data Interpretation : A KIE >2 indicates rate-limiting H abstraction .

Advanced: How to address conflicting bioactivity results across cell lines for this compound?

Methodological Answer:
Contradictions may stem from:

  • Cell permeability : Measure intracellular concentrations via LC-MS/MS.
  • Metabolic differences : Use CYP450 knockout cell lines (e.g., HepG2 CYP3A4-/-).
  • Assay interference : Test for autofluorescence (λex/em = 350/450 nm) and cytotoxicity (MTT assay).
    Statistical Approach : Apply Benjamini-Hochberg correction to adjust for false positives in multi-line screens .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.